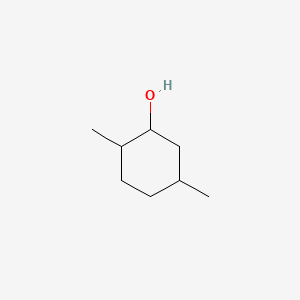

2,5-Dimethylcyclohexanol

Descripción

Significance of Cyclohexanol (B46403) Derivatives in Modern Organic Synthesis

Cyclohexanol and its substituted derivatives are a class of carbocyclic compounds that serve as fundamental building blocks and intermediates in numerous areas of modern organic synthesis. asianpubs.org The parent compound, cyclohexanol, is a significant industrial chemical, primarily used as a precursor in the production of nylons. chemicalbook.com Its oxidation yields adipic acid and caprolactam, essential monomers for the synthesis of nylon-6,6 and nylon-6, respectively, which have widespread applications in the textile and automotive industries. chemicalbook.com

The versatility of the cyclohexanol scaffold allows for the synthesis of a vast array of derivatives with diverse applications. ontosight.ai These compounds are crucial intermediates in the manufacturing of pharmaceuticals, agrochemicals, and other specialty chemicals. ontosight.aigoogle.com An extensive review of scientific literature reveals that various cyclohexanol derivatives exhibit a wide range of biological activities, including analgesic, antidepressant, and antimicrobial properties, making them attractive targets for medicinal chemists. asianpubs.orgresearchgate.net

Furthermore, certain cyclohexanol derivatives are valued in the flavor and fragrance industry for their distinct olfactory characteristics. ontosight.ai The ability to modify the cyclohexanol ring with various functional groups allows chemists to fine-tune the molecule's physical, chemical, and biological properties, leading to materials like plasticizers and novel drug candidates. chemicalbook.comontosight.ai The development of efficient and stereoselective synthetic methods for producing these derivatives is an active area of research, driven by the high demand for enantiomerically pure compounds in the pharmaceutical industry. researcher.lifepacific.edu

Overview of Isomeric Forms within the Dimethylcyclohexanol Family

The dimethylcyclohexanol family of compounds consists of structural isomers where two methyl groups and one hydroxyl group are attached to a cyclohexane (B81311) ring. The specific placement of the two methyl groups relative to the hydroxyl group gives rise to several positional isomers, each with unique properties and applications.

Common positional isomers within this family include:

2,3-Dimethylcyclohexanol thegoodscentscompany.comtcichemicals.com

2,4-Dimethylcyclohexanol sigmaaldrich.comvulcanchem.com

2,5-Dimethylcyclohexanol nist.govnih.gov

2,6-Dimethylcyclohexanol (B1210312) smith.edusmith.edu

3,4-Dimethylcyclohexanol biosynth.com

3,5-Dimethylcyclohexanol nih.govsigmaaldrich.com

Each of these positional isomers also exists as multiple stereoisomers (diastereomers and enantiomers) due to the presence of chiral centers on the cyclohexane ring. The spatial arrangement of the hydroxyl and methyl substituents (cis/trans isomerism) significantly influences the compound's physical properties, such as boiling point and density, as well as its chemical reactivity. biosynth.com For instance, research into 2,6-dimethylcyclohexanol has explored the different anesthetic potencies of its individual stereoisomers. smith.edusmith.edu

Table 1: Selected Positional Isomers of Dimethylcyclohexanol This table is interactive. Click on the headers to sort.

| Isomer Name | CAS Number | Molecular Formula |

|---|---|---|

| 2,3-Dimethylcyclohexanol | 1502-24-5 | C₈H₁₆O |

| 2,4-Dimethylcyclohexanol | 823-55-2 (ketone precursor) | C₈H₁₆O |

| This compound | 3809-32-3 | C₈H₁₆O |

| 2,6-Dimethylcyclohexanol | 5337-72-4 | C₈H₁₆O |

| 3,4-Dimethylcyclohexanol | 5715-23-1 | C₈H₁₆O |

| 3,5-Dimethylcyclohexanol | 5441-52-1 | C₈H₁₆O |

The compound this compound is a prime example of the structural complexity that arises from substitution on a cyclohexane ring. It possesses three stereocenters at carbons 1, 2, and 5, where the hydroxyl and two methyl groups are attached. This chirality leads to the existence of multiple stereoisomers.

The stereochemistry of this compound is typically described in terms of the relative orientations (cis or trans) of the substituents. The 2,5-disubstitution pattern results in the formation of cis and trans diastereomeric mixtures. These diastereomers differ in the spatial relationship between the two methyl groups. Within each of these diastereomeric sets, further isomerism exists based on the orientation of the hydroxyl group relative to the methyl groups.

The synthesis of this compound, commonly achieved through the catalytic hydrogenation of 2,5-dimethylcyclohexanone, typically yields a mixture of these stereoisomers. The separation of these isomers, often by fractional distillation or chromatography, is crucial as the stereochemical configuration significantly impacts the molecule's physical and chemical properties, including hydrogen bonding, solubility, and reactivity. For example, cis isomers may exhibit different reactivity in oxidation reactions compared to their trans counterparts due to variations in steric hindrance around the hydroxyl group. The NIST (National Institute of Standards and Technology) WebBook lists several stereoisomers, highlighting the complexity of this system. nist.gov

Table 2: General Properties of this compound (Mixture of Isomers) This table is interactive. Click on the headers to sort.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2,5-dimethylcyclohexan-1-ol | nist.govnih.gov |

| CAS Number | 3809-32-3 | nist.govnih.gov |

| Molecular Formula | C₈H₁₆O | nist.govchemspider.com |

| Molecular Weight | 128.21 g/mol | nist.gov |

| Appearance | Liquid, Clear | cymitquimica.com |

| InChIKey | RUADGOLRFXTMCY-UHFFFAOYSA-N | nist.govnih.gov |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,5-dimethylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-6-3-4-7(2)8(9)5-6/h6-9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUADGOLRFXTMCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10959030 | |

| Record name | 2,5-Dimethylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3809-32-3 | |

| Record name | 2,5-Dimethylcyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3809-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylcyclohexan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003809323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3809-32-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62033 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dimethylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10959030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Route Optimization for 2,5 Dimethylcyclohexanol

Reduction-Based Synthesis from 2,5-Dimethylcyclohexanone Precursors

The transformation of 2,5-dimethylcyclohexanone to 2,5-dimethylcyclohexanol involves the addition of two hydrogen atoms across the carbonyl group. This process can be accomplished using various reducing agents and catalytic systems, with the choice of method significantly influencing the stereochemical outcome of the product, yielding different isomers of this compound.

Catalytic Hydrogenation Protocols

Catalytic hydrogenation represents a widely employed industrial method for the reduction of ketones. This technique involves the use of a catalyst, typically a transition metal, to facilitate the reaction between the ketone and hydrogen gas. The efficiency and selectivity of this process are highly dependent on the choice of catalyst and the optimization of reaction parameters.

Several transition metals have proven effective as catalysts for the hydrogenation of cyclohexanones. Palladium-on-carbon (Pd/C) is a common choice, valued for its efficiency and relatively lower cost. Platinum-on-carbon (Pt/C) is also utilized and can exhibit different selectivity profiles compared to palladium. Raney Nickel, a porous nickel catalyst, is another robust option, particularly in industrial-scale productions, known for its high activity. The choice of catalyst can influence the stereochemical course of the reduction of 2,5-dimethylcyclohexanone, affecting the ratio of cis and trans isomers in the final product.

Table 1: Comparison of Transition Metal Catalysts in Cyclohexanone Hydrogenation

| Catalyst | Typical Support | Key Characteristics |

|---|---|---|

| Palladium | Activated Carbon (C) | Cost-effective, good activity |

| Platinum | Activated Carbon (C) | High activity, can offer different selectivity |

The outcome of the catalytic hydrogenation of 2,5-dimethylcyclohexanone is highly sensitive to the reaction conditions. Careful optimization of these parameters is essential to achieve high yields and desired stereoselectivity.

Temperature: Higher temperatures generally increase the reaction rate but can also lead to side reactions or impact the stereoselectivity.

Pressure: Increased hydrogen pressure typically enhances the rate of hydrogenation.

Solvent: The choice of solvent can influence the solubility of the reactants and the interaction with the catalyst surface, thereby affecting the reaction pathway and stereochemical outcome.

Reaction Time: Sufficient reaction time is necessary for complete conversion of the starting material.

Table 2: Illustrative Reaction Parameters for Catalytic Hydrogenation

| Parameter | Typical Range | Effect on Reaction |

|---|---|---|

| Temperature | 25-150 °C | Affects rate and selectivity |

| Pressure (H₂) | 1-100 atm | Influences reaction rate |

| Solvent | Alcohols, Hydrocarbons | Can alter stereoselectivity |

Chemical Hydride Reduction Approaches

Chemical hydride reductions offer an alternative to catalytic hydrogenation, often providing excellent yields and stereoselectivity under milder conditions. These methods are particularly useful in laboratory-scale syntheses.

Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of ketones. The reaction is typically carried out in protic solvents like methanol or ethanol. The stereochemical outcome of the reduction of substituted cyclohexanones with sodium borohydride is influenced by steric and electronic factors, leading to the preferential formation of one diastereomer over the other. For instance, in the reduction of 2-methylcyclohexanone, the hydride attack can occur from either the axial or equatorial face of the carbonyl group, leading to a mixture of cis and trans-2-methylcyclohexanol. The ratio of these products is dependent on the steric hindrance presented by the methyl group.

Table 3: General Conditions for Sodium Borohydride Reduction

| Parameter | Typical Condition |

|---|---|

| Reducing Agent | Sodium Borohydride (NaBH₄) |

| Solvent | Methanol, Ethanol |

| Temperature | 0 °C to room temperature |

Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent than sodium borohydride and can reduce a wider range of functional groups. It is typically used in aprotic solvents such as diethyl ether or tetrahydrofuran (THF). Due to its high reactivity, reductions with LiAlH₄ are often performed at low temperatures. Similar to sodium borohydride, the stereoselectivity of LiAlH₄ reduction of substituted cyclohexanones is governed by the direction of hydride attack, which is influenced by the steric environment around the carbonyl group.

Table 4: General Conditions for Lithium Aluminum Hydride Reduction

| Parameter | Typical Condition |

|---|---|

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Diethyl ether, Tetrahydrofuran (THF) |

| Temperature | 0 °C to reflux |

Advanced Stereoselective and Enantioselective Synthesis Strategies

Achieving high stereoselectivity in the synthesis of this compound isomers relies on methodologies that can effectively control the formation of specific stereocenters. This often involves the use of chiral catalysts or multi-step sequences that build the desired stereochemistry in a controlled manner.

Asymmetric catalysis is a cornerstone for the efficient synthesis of chiral molecules. In the context of this compound, the most direct precursor is 2,5-dimethylcyclohexanone. The asymmetric hydrogenation of this ketone is a key strategy to introduce the chiral center at the hydroxyl-bearing carbon with a specific configuration.

Transition metal complexes featuring chiral ligands are widely employed for this purpose. Catalysts based on ruthenium (Ru), rhodium (Rh), and iridium (Ir) are particularly effective. For instance, ruthenium catalysts bearing the BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand have demonstrated high efficacy in the asymmetric hydrogenation of various ketones. The chiral environment created by the catalyst directs the approach of hydrogen to one face of the carbonyl group, leading to the preferential formation of one enantiomer of the corresponding alcohol. While specific studies detailing the asymmetric hydrogenation of 2,5-dimethylcyclohexanone are not extensively documented in readily available literature, the principles can be illustrated by results from analogous ketone reductions. The enantiomeric excess (ee) and diastereomeric ratio (dr) are highly dependent on the specific ligand, metal, substrate, and reaction conditions.

Research findings on the asymmetric hydrogenation of substituted ketones often show high levels of enantioselectivity. The data presented below is illustrative of the performance of such catalytic systems on analogous substrates, as specific data for 2,5-dimethylcyclohexanone is sparse in the reviewed literature.

| Catalyst System | Substrate | Product Configuration | Yield (%) | ee (%) | Diastereomeric Ratio (dr) |

| Ru-BINAP-Diamine | Aromatic Ketones | (R)- or (S)-Alcohol | >95 | >99 | N/A |

| Ir-N,P Ligand | Cyclic Enamines | Chiral Amines | High | >90 | >90:10 |

| Co-(R,R)-QuinoxP* | Enynes | (R)-Amide | 98 | 99.4 | N/A |

When a single catalytic step is insufficient to control all stereocenters, multi-step protocols are employed. These routes offer greater flexibility in establishing the relative and absolute stereochemistry of the substituents on the cyclohexane (B81311) ring. For instance, a synthesis might begin with a chiral starting material or introduce chirality early in the sequence, which then directs the stereochemical outcome of subsequent reactions.

One potential strategy could involve a stereoselective Michael addition to a 2-methyl-2-cyclohexenone precursor to install the second methyl group at the 5-position with a specific relative stereochemistry. Subsequent reduction of the ketone can then be controlled to yield a specific diastereomer of this compound. The choice of reducing agent and reaction conditions plays a critical role in determining whether the hydroxyl group is delivered to the axial or equatorial position relative to the plane of the ring. For example, the synthesis of specific isomers of 2,3-dimethylcyclohexanone has been achieved through a Cu-mediated asymmetric 1,4-addition reaction, which could be adapted for the 2,5-isomer. mdpi.com Such multi-step approaches, while potentially longer, provide a robust pathway to access specific, highly pure stereoisomers that may be inaccessible through direct hydrogenation. mdpi.com

Biocatalytic Transformations for this compound Production

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing chiral compounds. nih.gov Enzymes and whole-cell microorganisms can operate under mild conditions with exceptional levels of selectivity, aligning perfectly with the principles of green chemistry. yale.edudicp.ac.cn

Enzymatic kinetic resolution (EKR) is a widely used technique for separating a racemic mixture of chiral compounds. This method utilizes an enzyme that selectively catalyzes the transformation of one enantiomer, leaving the other enantiomer unreacted. For a racemic mixture of this compound, a lipase (B570770) could be used to selectively acylate one enantiomer.

Lipases, such as Candida antarctica lipase B (CALB), are particularly effective for the resolution of alcohols. almacgroup.com In a typical EKR, the racemic alcohol is treated with an acyl donor (like vinyl acetate) in the presence of the lipase. The enzyme will preferentially acylate one enantiomer (e.g., the R-enantiomer), producing the corresponding ester and leaving the unreacted S-enantiomer in high enantiomeric purity. The ester and the unreacted alcohol can then be separated. High enantiomeric ratios (E-values) are indicative of an efficient resolution. This method provides access to both enantiomers of the alcohol. nih.govresearchgate.net

The following table presents representative data for the lipase-catalyzed kinetic resolution of analogous secondary alcohols, illustrating the high enantioselectivity achievable with this method.

| Enzyme | Substrate | Acyl Donor | Product (ee%) | Unreacted Alcohol (ee%) | E-value |

| Novozym 435 (CALB) | Racemic 1-phenylethanol | Vinyl Acetate (B1210297) | (R)-acetate (>99) | (S)-alcohol (>99) | >200 |

| Pseudomonas cepacia Lipase | Racemic MBH Acetates | Water (Hydrolysis) | Alcohol (92) | Acetate (Variable) | 53 |

| Candida antarctica Lipase A | Racemic THIQ derivative | 3-methoxyphenyl allyl carbonate | (R)-Carbamate (98) | (S)-Amine (98) | >200 |

Whole-cell biocatalysis offers a practical and cost-effective method for the stereoselective reduction of ketones. Microorganisms such as bacteria, yeast, and fungi contain a variety of oxidoreductase enzymes that can reduce the carbonyl group of 2,5-dimethylcyclohexanone to the corresponding alcohol with high stereoselectivity. A significant advantage of using whole cells is that they contain the necessary enzymes and cofactors (like NADH or NADPH), and they possess inherent mechanisms for cofactor regeneration, eliminating the need to add expensive cofactors to the reaction mixture.

Strains of Rhodococcus, such as Rhodococcus erythropolis, are well-known for their versatile metabolic capabilities, including the stereoselective reduction of a wide range of ketones. nih.gov Similarly, baker's yeast (Saccharomyces cerevisiae) has a long history of use in the bioreduction of carbonyl compounds. acs.org Plant-based biocatalysts, such as enzymes present in carrot or cucumber, also offer a green and accessible source of reductases. nih.gov The choice of microorganism is critical, as different species or even different strains can produce opposite enantiomers of the alcohol product, providing a valuable tool for accessing the full spectrum of stereoisomers.

The table below shows illustrative results for the bioreduction of various ketones using different microorganisms, demonstrating the potential for high yield and enantioselectivity in the synthesis of chiral alcohols.

| Microorganism | Substrate | Product Configuration | Yield (%) | ee (%) |

| Rhodococcus R6 | 2-Hydroxyacetophenone | (R)-1-phenyl-1,2-ethanediol | >95 | >99 |

| Saccharomyces cerevisiae | 2-substituted cyclohexanone | (1S,2S)- and (1R,2S)-alcohols | 45-49 | >99 |

| Daucus carota (Carrot) | Aromatic Ketones | (S)-Alcohols | 60-95 | 76-99 |

Principles of Green Chemistry Applied to this compound Synthesis

The synthesis of this compound can be designed and optimized according to the twelve principles of green chemistry to minimize its environmental impact. yale.edusigmaaldrich.com These principles advocate for practices such as waste prevention, maximizing atom economy, and using less hazardous chemicals. acs.orgijnrd.org

Catalysis: The use of catalytic methods, both in asymmetric hydrogenation and biocatalysis, is superior to stoichiometric reagents. Catalysts are used in small amounts and can be recycled and reused, significantly reducing waste. sigmaaldrich.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic hydrogenation of 2,5-dimethylcyclohexanone to this compound is a 100% atom-economical addition reaction. acs.org

Use of Safer Solvents and Auxiliaries: Biocatalytic reductions often use water as the solvent, which is non-toxic and environmentally benign. nih.gov In chemical catalysis, the development of reactions in greener solvents or even solvent-free conditions is a key goal.

Design for Energy Efficiency: Biocatalytic reactions are typically conducted at ambient temperature and pressure, which significantly reduces energy consumption compared to many traditional chemical processes that require heating or high pressure. sigmaaldrich.com

Use of Renewable Feedstocks: While the direct precursors to this compound are often derived from petrochemical sources, the broader application of green chemistry encourages the development of pathways from renewable biomass. Biocatalysis itself relies on renewable resources (enzymes and microorganisms).

Less Hazardous Chemical Synthesis: Biocatalysis avoids the use of hazardous and toxic reagents and heavy metal catalysts that are often employed in conventional organic synthesis. dicp.ac.cn This enhances the safety of the process and reduces the environmental burden of the waste generated.

By integrating these advanced catalytic and biocatalytic methods, the synthesis of specific this compound isomers can be achieved with high precision and efficiency, while adhering to the principles of sustainability and green chemistry.

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts.

C₈H₁₀O (2,5-Dimethylphenol) + 3H₂ (Hydrogen) → C₈H₁₆O (this compound)

To calculate the theoretical atom economy, we use the formula:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

The molecular weight of 2,5-dimethylphenol (C₈H₁₀O) is approximately 122.17 g/mol , the molecular weight of hydrogen (H₂) is approximately 2.02 g/mol , and the molecular weight of this compound (C₈H₁₆O) is approximately 128.21 g/mol .

Atom Economy (%) = (128.21 / (122.17 + 3 * 2.02)) x 100 = (128.21 / 128.23) x 100 ≈ 99.98%

This high theoretical atom economy indicates that the reaction is highly efficient in terms of incorporating reactant atoms into the desired product. However, in practice, waste is still generated from various sources, including:

Catalyst Deactivation and Separation: The catalyst used in the hydrogenation process can lose its activity over time and needs to be replaced or regenerated. The separation of the catalyst from the reaction mixture can also lead to losses.

Solvent and Reagent Residues: Solvents used in the reaction and purification steps, as well as any unreacted starting materials, contribute to the waste stream.

Strategies for waste minimization in the synthesis of this compound focus on optimizing reaction conditions to maximize the yield of the desired product and minimize the formation of byproducts. This includes the careful selection of catalysts, solvents, and reaction parameters such as temperature and pressure.

Table 1: Theoretical Atom Economy of this compound Synthesis

| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Stoichiometry | Total Weight ( g/mol ) |

| 2,5-Dimethylphenol | C₈H₁₀O | 122.17 | 1 | 122.17 |

| Hydrogen | H₂ | 2.02 | 3 | 6.06 |

| Total Reactants | 128.23 | |||

| Product | ||||

| This compound | C₈H₁₆O | 128.21 | 1 | 128.21 |

| Atom Economy (%) | ~99.98% |

Design for Energy Efficiency in Synthetic Processes

Energy efficiency is a critical aspect of sustainable chemical manufacturing. The energy consumption in the synthesis of this compound is primarily associated with heating the reaction mixture to the desired temperature, maintaining the reaction pressure, and the energy required for separation and purification processes.

Several factors influence the energy efficiency of the synthesis of this compound:

Catalyst Activity: A highly active catalyst can facilitate the reaction at lower temperatures and pressures, thereby reducing the energy demand.

Reaction Temperature and Pressure: Optimizing these parameters is crucial. While higher temperatures and pressures can increase the reaction rate, they also require more energy. Finding the optimal balance is key to an energy-efficient process.

Solvent Selection: The choice of solvent can impact the reaction conditions and the energy required for downstream separation processes.

Process Integration: Implementing heat integration and other process intensification techniques can significantly reduce energy consumption.

Research in the field of catalytic hydrogenation of phenols is continuously exploring new catalytic systems that can operate under milder conditions, thus improving the energy efficiency of the process.

Table 2: Illustrative Energy Consumption for Different Hydrogenation Conditions

| Parameter | Condition A (Conventional) | Condition B (Optimized) |

| Catalyst | Standard Pd/C | High-activity Catalyst |

| Temperature | 150°C | 100°C |

| Pressure | 20 bar | 10 bar |

| Relative Energy Input | 100% | ~60-70% |

Note: This table provides an illustrative comparison and the actual energy savings would depend on the specific process and catalyst used.

Utilization of Safer Solvents and Reagents

The choice of solvents and reagents in a chemical process has a significant impact on its environmental footprint and safety profile. The principles of green chemistry advocate for the use of substances that are non-toxic, biodegradable, and have a low potential for environmental harm.

In the synthesis of this compound, the solvent plays a crucial role in dissolving the reactants, facilitating heat transfer, and influencing the catalyst's activity and selectivity. Traditionally, organic solvents such as methanol, ethanol, or isopropanol have been used for the hydrogenation of phenols. While effective, these solvents are often flammable and can have associated health and environmental risks.

Recent research has focused on the use of "greener" solvents for hydrogenation reactions. These include:

Water: As a solvent, water is non-toxic, non-flammable, and readily available. Aqueous-phase hydrogenation can be a highly sustainable approach, although it may require catalysts that are stable and active in water. mdpi.com

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a promising green solvent. It is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting the temperature and pressure. After the reaction, CO₂ can be easily separated from the product by depressurization.

Bio-derived Solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (2-MeTHF), are gaining attention as sustainable alternatives to petroleum-based solvents.

The selection of a safer solvent must also consider its compatibility with the chosen catalyst and its impact on the reaction kinetics and product selectivity.

Regarding reagents, the primary reagent in the hydrogenation of 2,5-dimethylphenol is hydrogen gas. While hydrogen itself is a clean reagent, its production can be energy-intensive. The use of catalytic transfer hydrogenation, where a hydrogen donor molecule (e.g., isopropanol, formic acid) is used instead of hydrogen gas, can be an alternative in some cases, offering operational simplicity and avoiding the need for high-pressure hydrogenation equipment.

Table 3: Comparison of Solvents for Phenol Hydrogenation

| Solvent | Classification | Key Advantages | Key Disadvantages |

| Methanol | Conventional | Good solubility for reactants, well-established process | Flammable, toxic |

| Isopropanol | Conventional | Can also act as a hydrogen donor in transfer hydrogenation | Flammable, can form explosive peroxides |

| Water | Green | Non-toxic, non-flammable, inexpensive mdpi.com | May require specialized catalysts, potential for biphasic reaction mixtures |

| Supercritical CO₂ | Green | Tunable solvent properties, easy product separation, non-toxic, non-flammable | Requires high-pressure equipment |

| 2-Methyltetrahydrofuran | Green | Bio-derived, higher boiling point than THF, good solvent for many organic reactions | Can form peroxides, more expensive than conventional solvents |

Stereochemical Investigations and Chiral Resolution of 2,5 Dimethylcyclohexanol

In-depth Analysis of 2,5-Dimethylcyclohexanol Isomerism

The presence of three chiral centers in this compound theoretically gives rise to 2³ or eight possible stereoisomers. These stereoisomers can be categorized into diastereomers and enantiomers, each with unique three-dimensional structures.

The stereoisomers of this compound are initially classified based on the relative orientation of the substituents (the hydroxyl and two methyl groups) on the cyclohexane (B81311) ring. This gives rise to cis and trans diastereomers, which are stereoisomers that are not mirror images of each other. The terms 'cis' and 'trans' describe the spatial relationship between substituent groups relative to the plane of the cyclohexane ring.

Cis Isomers : In a cis isomer, substituents are on the same side of the ring. For this compound, this can refer to the relationship between the C1-hydroxyl and the C2-methyl, the C1-hydroxyl and the C5-methyl, or the two methyl groups themselves.

Trans Isomers : In a trans isomer, substituents are on opposite sides of the ring.

The synthesis of this compound, often through the catalytic hydrogenation of 2,5-dimethylcyclohexanone, typically results in a mixture of these cis and trans stereoisomers. The specific spatial arrangement significantly influences the compound's properties, such as boiling point, density, and reactivity. For instance, cis isomers may exhibit different reactivity in oxidation reactions compared to their trans counterparts due to variations in steric hindrance around the hydroxyl group.

Table 1: Diastereomeric Relationships in this compound This table illustrates the possible cis/trans relationships between the key substituents on the cyclohexane ring.

| Relationship | Description |

| cis- (1,2) | C1-OH and C2-CH₃ are on the same side of the ring. |

| trans- (1,2) | C1-OH and C2-CH₃ are on opposite sides of the ring. |

| cis- (1,5) | C1-OH and C5-CH₃ are on the same side of the ring. |

| trans- (1,5) | C1-OH and C5-CH₃ are on opposite sides of the ring. |

| cis- (2,5) | C2-CH₃ and C5-CH₃ are on the same side of the ring. |

| trans- (2,5) | C2-CH₃ and C5-CH₃ are on opposite sides of the ring. |

Within each diastereomeric form, pairs of enantiomers exist. Enantiomers are non-superimposable mirror images of each other. The absolute configuration of each chiral center (C1, C2, and C5) is designated as either 'R' (from the Latin rectus, for right) or 'S' (from the Latin sinister, for left) based on the Cahn-Ingold-Prelog priority rules. For example, one specific enantiomer is (1R,2S,5S)-2,5-dimethylcyclohexan-1-ol. nih.gov Each of the eight possible stereoisomers has a unique combination of R/S designations.

Table 2: Theoretical Enantiomeric Configurations of this compound This table outlines the eight possible stereoisomers based on the R/S configuration at each of the three chiral centers.

| Stereoisomer | Configuration at C1 | Configuration at C2 | Configuration at C5 |

| 1 | R | R | R |

| 2 | S | S | S |

| 3 | R | R | S |

| 4 | S | S | R |

| 5 | R | S | R |

| 6 | S | R | S |

| 7 | R | S | S |

| 8 | S | R | R |

Chiral Separation and Resolution Techniques for this compound

Separating the complex mixture of stereoisomers produced during synthesis is crucial for studying the properties of individual isomers. Chiral resolution refers to any process used to separate a racemic mixture into its enantiomeric components. Chromatographic methods are particularly powerful for this purpose.

Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For chiral separations, this is achieved by using a chiral environment, most commonly a chiral stationary phase (CSP), that interacts differently with each enantiomer. gcms.cz This differential interaction causes one enantiomer to travel through the column faster than the other, enabling their separation.

Chiral HPLC is a versatile and widely used technique for separating enantiomers. phenomenex.com The development of a successful separation method for this compound isomers involves the careful selection of a chiral stationary phase and a mobile phase.

Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most broadly applicable for resolving a wide range of chiral compounds. For an alcohol like this compound, these phases can form transient diastereomeric complexes through interactions like hydrogen bonding, which is essential for chiral recognition.

Method Development: A typical approach would involve screening several polysaccharide-based columns (e.g., Daicel CHIRALPAK series) with different mobile phases. researchgate.netresearchgate.net Normal-phase chromatography, using mixtures of alkanes (like hexane) and alcohols (like isopropanol), is often the starting point. The differential interactions between the enantiomers of this compound and the chiral stationary phase lead to different retention times, allowing for their separation and quantification.

Table 3: Example Parameters for Chiral HPLC Method Development

| Parameter | Selection/Condition | Purpose |

| Stationary Phase | Polysaccharide-based CSP (e.g., Amylose or Cellulose derivatives) | Provides a chiral environment for differential interaction with enantiomers. |

| Mobile Phase | Hexane/Isopropanol mixture | Elutes the compounds. The ratio is adjusted to optimize resolution and analysis time. |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation. |

| Detection | UV Detector (at a low wavelength, e.g., <220 nm) or Refractive Index (RI) Detector | To detect the separated isomers as they exit the column. |

Gas chromatography (GC) is another powerful technique for the separation of volatile chiral compounds like this compound. The separation principle relies on "chiral recognition" by the stationary phase within the GC column. azom.com

Chiral Stationary Phases (CSPs): The most common and effective CSPs for GC are based on derivatized cyclodextrins. chromatographyonline.comresearchgate.net Cyclodextrins are chiral, bucket-shaped molecules that can include the analyte within their hydrophobic cavity. Chiral recognition occurs through interactions at the rim of the cyclodextrin. chromatographyonline.com Derivatized cyclodextrins dissolved in a polysiloxane polymer are coated onto the inside of a capillary column, providing high separation efficiency. azom.com

For the isomers of this compound, a stationary phase such as a derivatized beta-cyclodextrin (B164692) would likely be effective. The different shapes of the enantiomers would lead to differences in the stability of the inclusion complexes they form with the cyclodextrin, resulting in different retention times and, thus, separation.

Table 4: Common Chiral Stationary Phases for Gas Chromatography

| CSP Type | Common Selector | Typical Applications |

| Cyclodextrin-based | Derivatized α-, β-, and γ-cyclodextrins | Broad applicability for alcohols, ketones, esters, hydrocarbons. chromatographyonline.com |

| Amino Acid Derivatives | L-valine-tert-butylamide polysiloxane (Chirasil-Val) | Separation of derivatized amino acids, also effective for other compound classes. researchgate.net |

| Metal Chelate Complexes | Metal 3-(trifluoroacetyl)-(1R)-camphorates | Versatile selectors used in enantioselective complexation GC. azom.com |

Classical Diastereomeric Resolution Strategies

Classical resolution remains a cornerstone for separating enantiomers from a racemic mixture. This approach involves converting the enantiomers into diastereomers, which possess different physical properties and can thus be separated by conventional laboratory techniques.

Formation and Separation of Diastereomeric Salts or Esters

One of the most established methods for resolving racemic alcohols like this compound is through their conversion into diastereomeric esters. This is achieved by reacting the racemic alcohol with an enantiomerically pure chiral resolving agent, typically a chiral carboxylic acid or its derivative.

The reaction of a racemic mixture of this compound with a single enantiomer of a chiral acid (e.g., (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid) yields a mixture of two diastereomeric esters. nih.gov These diastereomers, unlike the original enantiomers, have distinct physical properties, such as solubility and melting points. This difference allows for their separation using techniques like fractional crystallization or chromatography, most commonly high-performance liquid chromatography (HPLC) on a silica (B1680970) gel column. nih.gov

Once the diastereomeric esters are separated, the chiral auxiliary is cleaved (e.g., via hydrolysis) to yield the individual, enantiomerically pure forms of this compound. The efficiency of this separation is often quantified by the separation factor (α), where a larger value indicates a more effective separation. nih.gov

Table 1: Chiral Resolving Agents for Alcohols

| Resolving Agent | Type | Application |

|---|---|---|

| Camphorsultam dichlorophthalic acid (CSDP acid) | Chiral Carboxylic Acid | Esterification of alcohols for HPLC separation |

| 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) | Chiral Carboxylic Acid | Esterification of alcohols for HPLC separation and NMR analysis |

| Tartaric acid | Chiral Carboxylic Acid | Formation of diastereomeric salts with basic compounds |

Preferential Crystallization Techniques for Chiral Enrichment

Preferential crystallization, also known as resolution by entrainment, is a technique that can be applied to enrich a solution with one enantiomer. This method relies on the ability of a conglomerate (a racemic mixture that crystallizes as a physical mixture of separate enantiomeric crystals) to be resolved by seeding a supersaturated solution with crystals of one of the desired enantiomers.

The mechanism often involves a polymorphic transition during the crystallization process. nih.gov Initially, a metastable crystalline phase may form, which then transforms into a more stable phase. This transition can lead to the enantioselective liberation of the excess enantiomer back into the solution, thereby enriching the mother liquor in one enantiomer while the crystals are slightly enriched in the opposite. nih.govmdpi.com Subsequent crystal growth can then proceed with chiral discrimination, further amplifying the enantiomeric enrichment in the solution. nih.gov While a powerful technique, its success is highly dependent on the specific phase diagram and crystallization behavior of the compound .

Enzymatic Resolution Approaches for Enantiomeric Purity

Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative to classical methods for obtaining enantiomerically pure compounds. This technique utilizes the stereoselectivity of enzymes, such as lipases, which catalyze reactions at different rates for each enantiomer of a racemic substrate. mdpi.commdpi.com

In the case of racemic this compound, a lipase (B570770) can be used to selectively acylate one enantiomer, converting it into an ester, while leaving the other enantiomer largely unreacted. For example, in a process known as enantioselective acylation, an acyl donor (like vinyl acetate (B1210297) or isopropenyl acetate) is used in the presence of an enzyme (e.g., Candida antarctica lipase B, often immobilized as Novozym 435). mdpi.commdpi.com

The enzyme will preferentially catalyze the acylation of one enantiomer (e.g., the R-enantiomer) to form an ester, leaving the S-enantiomer as an unreacted alcohol. The resulting mixture of the esterified enantiomer and the unreacted alcohol enantiomer can then be easily separated by standard chromatographic methods. The efficiency of this process is described by the enantioselectivity (E-value); a high E-value signifies excellent separation. mdpi.com This method is widely appreciated for its high selectivity under mild reaction conditions. mdpi.comnih.gov

Conformational Analysis of this compound Stereoisomers

Cyclohexane Ring Conformations and Substituent Orientations (Chair, Boat Forms)

To minimize angular and torsional strain, the cyclohexane ring adopts non-planar, puckered conformations. byjus.com The most stable and predominant conformation is the chair form, which is free of angle strain and has all its C-C bonds in a staggered arrangement, minimizing torsional strain. wikipedia.orgmasterorganicchemistry.com Another key conformation is the boat form, which is less stable due to torsional strain from eclipsing C-H bonds and steric hindrance between the "flagpole" hydrogens. khanacademy.org A slightly more stable variant of the boat is the twist-boat conformation. byjus.com

In a chair conformation, the substituent positions are classified as either axial (perpendicular to the general plane of the ring) or equatorial (pointing out from the perimeter of the ring). wikipedia.org Through a process called a ring flip, one chair conformation can interconvert into another, causing all axial substituents to become equatorial and vice versa.

For this compound, the various stereoisomers (e.g., cis and trans) will have different arrangements of their methyl and hydroxyl groups in either axial or equatorial positions. For instance, a cis-isomer will have one substituent up and one down relative to the other on the same side of the ring in a planar representation, which translates to specific axial/equatorial arrangements in the chair form. spcmc.ac.in Conversely, a trans-isomer will have both substituents pointing to the same side (both up or both down).

Energetic Landscape and Interconversion Barriers of Conformational Isomers

The relative stability of different conformations is determined by steric interactions. Substituents in the equatorial position are generally more stable than in the axial position because they are further away from other atoms on the ring. sapub.org An axial substituent experiences unfavorable steric interactions with the other two axial atoms on the same side of the ring, an effect known as 1,3-diaxial interaction. sapub.org

The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference between the axial and equatorial conformers. wikipedia.org A larger A-value indicates a stronger preference for the equatorial position.

Table 2: Conformational Preference (A-values) for Substituents

| Substituent | A-value (kcal/mol) | Preference for Equatorial Position |

|---|---|---|

| -OH (hydroxyl) | 0.6 - 1.0 | Strong |

| -CH₃ (methyl) | 1.7 | Very Strong |

For the stereoisomers of this compound, the most stable chair conformation will be the one that maximizes the number of bulky groups in the equatorial position. For example, in a trans-1,2-disubstituted cyclohexane, the substituents can be either both axial or both equatorial. The diequatorial conformer is significantly more stable. In a cis-1,2-disubstituted cyclohexane, one substituent must be axial and the other equatorial; the two chair-flipped forms are energetically equivalent if the substituents are identical. spcmc.ac.in

The interconversion between chair conformations (the ring flip) is rapid at room temperature but requires surmounting an energy barrier. This barrier is primarily due to the strain present in the intermediate half-chair conformation. For cyclohexane itself, this barrier is approximately 10-11 kcal/mol. The presence of substituents can slightly alter this barrier, but the fundamental process of rapid interconversion remains.

Advanced Spectroscopic Characterization of 2,5 Dimethylcyclohexanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and three-dimensional structure of 2,5-dimethylcyclohexanol. Analysis of proton and carbon spectra, along with proton-proton coupling constants, allows for the definitive assignment of its stereoisomers.

Proton NMR (¹H NMR) is a powerful method for distinguishing between the stereoisomers of this compound. The chemical shift of a proton is highly sensitive to its local electronic environment, which is dictated by the spatial arrangement of substituents on the cyclohexane (B81311) ring. The orientation of the methyl and hydroxyl groups (axial vs. equatorial) significantly influences the resonance frequencies of nearby protons.

For instance, axial and equatorial methyl groups exhibit distinct chemical shifts due to anisotropic shielding effects from the cyclohexane ring. Axial methyl groups are generally more shielded and thus resonate at a higher field (lower ppm value) compared to their equatorial counterparts which resonate at a lower field. This distinction is critical for assigning the relative configuration of the methyl groups. Similarly, the proton on the hydroxyl-bearing carbon (H-1) displays a chemical shift that is dependent on its axial or equatorial position.

Table 1: Typical ¹H NMR Chemical Shift Ranges for Substituents on a Cyclohexane Ring

| Group | Orientation | Approximate Chemical Shift (ppm) |

|---|---|---|

| Methyl Protons (-CH₃) | Axial | ~0.8–1.2 |

| Methyl Protons (-CH₃) | Equatorial | ~1.3–1.6 |

| Methine Proton (H-1) | Axial | ~3.5 |

Note: These are generalized values and can vary based on the specific isomer and solvent.

By integrating the signals and analyzing their chemical shifts, the ratio of different stereoisomers in a mixture can be determined, and the dominant configuration can be assigned.

Carbon-13 NMR (¹³C NMR) provides direct insight into the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, and the chemical shift of each signal is dependent on its hybridization and stereochemical environment. This technique is particularly effective for differentiating diastereomers, such as the cis and trans isomers.

The stereochemical relationship between the two methyl groups and the hydroxyl group creates unique magnetic environments for the ring carbons. As a result, the chemical shifts of the methyl carbons and the hydroxyl-bearing carbon (C-1) are diagnostic for specific isomers. For example, published data indicates a clear difference in the chemical shifts of the methyl groups between cis and trans isomers.

Table 2: Selected ¹³C NMR Chemical Shifts for this compound Isomers

| Carbon Atom | Isomer | Chemical Shift (ppm) |

|---|---|---|

| Methyl Carbon | cis | 22.1 |

| Methyl Carbon | trans | 24.3 |

Note: Values are illustrative and may vary. The labels 'cis' and 'trans' refer to the relative positions of the methyl groups.

The spectrum for a specific isomer, such as cis-2-cis-5-dimethyl-cyclohexanol, provides a complete map of the carbon skeleton, confirming the connectivity and providing stereochemical clues. spectrabase.com

The analysis of proton-proton spin-spin coupling constants (J-values) is one of the most definitive methods for determining the stereochemistry of substituted cyclohexanes. The magnitude of the vicinal coupling constant (³JHH) between two protons on adjacent carbons is dependent on the dihedral angle between them, a relationship described by the Karplus equation. libretexts.org

In a cyclohexane chair conformation, the dihedral angles between axial-axial (ax-ax), axial-equatorial (ax-eq), and equatorial-equatorial (eq-eq) protons are approximately 180°, 60°, and 60°, respectively. These distinct angles lead to predictably different coupling constants. organicchemistrydata.org

Large coupling (³J ≈ 10-13 Hz) is observed for an axial-axial interaction.

Small coupling (³J ≈ 2-5 Hz) is observed for both axial-equatorial and equatorial-equatorial interactions. organicchemistrydata.org

By examining the splitting pattern of the H-1 proton (the proton on the carbon bearing the -OH group), its orientation can be determined. An H-1 proton in an axial position will be coupled to two adjacent axial protons and two adjacent equatorial protons, typically showing two large and two small couplings. An equatorial H-1 proton will only have ax-eq and eq-eq couplings, resulting in a signal with only small coupling constants. This analysis provides a clear determination of the conformation of the hydroxyl group.

Table 3: Typical Vicinal Coupling Constants (³JHH) in Cyclohexane Systems

| Interaction | Dihedral Angle (approx.) | Typical Coupling Constant (Hz) |

|---|---|---|

| Axial-Axial | 180° | 10 - 13 organicchemistrydata.org |

| Axial-Equatorial | 60° | 2 - 5 organicchemistrydata.org |

Vibrational Spectroscopy Studies

Fourier-Transform Infrared (FT-IR) spectroscopy is highly effective for identifying the functional groups present in a molecule. In this compound, the most prominent and diagnostic absorption is from the hydroxyl (-OH) group.

The O-H stretching vibration appears as a strong, broad band in the region of 3200-3600 cm⁻¹. The broadening of this band is a direct result of intermolecular hydrogen bonding between alcohol molecules. The exact position and shape of the O-H band can be influenced by the stereochemistry of the molecule, as different isomers may exhibit variations in their hydrogen-bonding patterns.

Other key absorptions in the IR spectrum include the C-H stretching vibrations of the methyl and methylene groups on the cyclohexane ring, which are typically observed in the 2850-3000 cm⁻¹ region. The C-O stretching vibration appears in the fingerprint region, usually between 1050 and 1150 cm⁻¹. nist.gov

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Characteristics |

|---|---|---|---|

| O-H Stretch | Alcohol (-OH) | 3600 - 3200 | Strong, Broad |

| C-H Stretch | Alkane (CH₂, CH₃) | 3000 - 2850 | Strong, Sharp |

Fourier-Transform Raman (FT-Raman) spectroscopy serves as a complementary technique to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment (like the O-H stretch), Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. It is particularly useful for observing the vibrations of the non-polar carbon-carbon bonds that form the cyclohexane skeleton.

The Raman spectrum of this compound would feature prominent peaks corresponding to C-C stretching and bending modes of the cyclohexane ring, as well as C-H bending vibrations. guidechem.comresearchgate.net These signals provide a detailed fingerprint of the carbon skeleton. While specific assignments for this compound are not widely detailed, the principles of Raman spectroscopy allow for the analysis of its molecular framework, which can help differentiate between isomers based on their unique vibrational signatures. The combination of FT-IR and FT-Raman provides a more complete picture of the molecule's vibrational properties.

Mass Spectrometry in Structural Confirmation and Reaction Monitoring

Mass spectrometry (MS) is a pivotal analytical technique for the structural elucidation of this compound. When subjected to electron ionization (EI), the molecule undergoes fragmentation, generating a unique mass spectrum that serves as a molecular fingerprint. The molecular ion (M+) peak, corresponding to the intact molecule, is expected at a mass-to-charge ratio (m/z) of 128, consistent with its molecular formula C8H16O. nist.govnist.govnist.govscbt.com However, for alcohols, the molecular ion peak can be weak or entirely absent due to the molecule's instability upon ionization. libretexts.org

The fragmentation pattern is highly informative. A common fragmentation pathway for alcohols is the cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage). libretexts.orgmiamioh.edu For this compound, this would involve the loss of a methyl radical (CH3•) or a C5H9• radical from the ring structure, leading to significant fragment ions. Another characteristic fragmentation is the loss of a water molecule (H2O), resulting in a peak at m/z 110 (M-18). libretexts.org Further fragmentation of the cyclohexane ring structure leads to a series of peaks corresponding to the loss of alkyl groups, typically in clusters separated by 14 mass units (-CH2-). libretexts.org

Beyond structural confirmation, mass spectrometry is a powerful tool for real-time reaction monitoring. For instance, in the oxidation of this compound to 2,5-dimethylcyclohexanone, MS can be used to track the disappearance of the reactant signal at m/z 128 and the appearance of the product signal at m/z 126. This allows for the precise determination of reaction kinetics and endpoint. Similarly, in esterification reactions, the formation of the ester product can be monitored by observing the corresponding increase in the mass of the parent molecule.

Table 1: Plausible Mass Spectrometry Fragmentation of this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 128 | [C8H16O]+• | Molecular Ion (M+) |

| 113 | [C7H13O]+ | M+ - CH3 (Alpha-cleavage) |

| 110 | [C8H14]+• | M+ - H2O (Dehydration) |

| 95 | [C7H11]+ | [M - H2O]+• - CH3 |

| 81 | [C6H9]+ | Ring fragmentation |

| 71 | [C4H7O]+ | Alpha-cleavage |

| 57 | [C4H9]+ | Ring fragmentation |

| 43 | [C3H7]+ | Ring fragmentation |

X-ray Diffraction Analysis of Crystalline Forms of this compound and its Derivatives

The primary data obtained from XRD include precise bond lengths, bond angles, and torsion angles. For this compound, this would confirm the chair conformation of the cyclohexane ring and establish the axial or equatorial positions of the hydroxyl and the two methyl groups for a specific stereoisomer. This technique is the gold standard for determining the absolute configuration of chiral molecules. nih.gov

Furthermore, XRD elucidates intermolecular interactions, which are crucial for understanding the properties of the solid state. In the case of this compound, the analysis would reveal the hydrogen-bonding network formed by the hydroxyl groups. The details of these hydrogen bonds, such as donor-acceptor distances and angles, dictate the crystalline packing and influence physical properties like melting point and solubility. Analysis of derivatives, such as esters or ketones, would similarly reveal how modifications to the functional group alter these packing arrangements. researchgate.net

Table 2: Expected Structural Parameters from X-ray Diffraction of a Substituted Cyclohexane Ring

| Parameter | Typical Value Range | Information Yielded for this compound |

| C-C Bond Length (ring) | 1.52 - 1.54 Å | Integrity and conformation of the cyclohexane core |

| C-O Bond Length | 1.42 - 1.44 Å | Geometry of the hydroxyl functional group |

| C-C-C Bond Angle (ring) | 109° - 112° | Puckering and strain of the cyclohexane ring |

| C-O-H Bond Angle | ~109° | Orientation of the hydroxyl proton |

| O-H···O Hydrogen Bond | 2.5 - 2.8 Å | Details of the intermolecular hydrogen-bonding network |

| Ring Torsion Angles | ±50° to ±60° | Definitive chair, boat, or twist-boat conformation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes electronic transitions within a molecule by measuring the absorption of light in the 200–800 nm range. However, this compound, as a saturated aliphatic alcohol, does not possess chromophores that absorb significantly in this region. quimicaorganica.org Its structure lacks conjugated π-systems or carbonyl groups, which are typically responsible for the n→π* and π→π* transitions observed in conventional UV-Vis spectra. gdckulgam.edu.in

The electronic transitions available to this compound are high-energy σ → σ* and n → σ* transitions. gdckulgam.edu.in

σ → σ transitions:* These involve exciting an electron from a sigma (σ) bonding orbital to a corresponding sigma antibonding (σ*) orbital. These transitions require very high energy and thus occur at wavelengths below 200 nm, in the far- or vacuum-UV region. For example, the parent alkane, cyclohexane, absorbs below 150 nm. quimicaorganica.org

n → σ transitions:* These involve exciting an electron from a non-bonding (n) orbital, such as the lone pairs on the oxygen atom of the hydroxyl group, to a sigma antibonding (σ) orbital. While lower in energy than σ → σ transitions, these also typically occur in the far-UV region, around 175-200 nm for alcohols. quimicaorganica.org

Due to this lack of absorption in the 200-800 nm range, this compound is considered "UV-transparent." This property allows it and similar saturated alcohols like methanol and ethanol to be used as solvents for UV-Vis analysis of other compounds. quora.comquora.com While not a primary technique for its own structural analysis, study in the far-UV region could provide information on its electronic structure. acs.org

Table 3: Electronic Transitions in this compound

| Transition Type | Orbitals Involved | Expected Wavelength Region | UV-Vis Activity (200-800 nm) |

| σ → σ | C-C, C-H, C-O bonding to antibonding | < 180 nm | Inactive |

| n → σ | Oxygen lone pair to C-O or O-H antibonding | ~180 - 200 nm | Inactive |

| π → π | Not applicable | N/A | Inactive |

| n → π | Not applicable | N/A | Inactive |

Terahertz Absorption Spectroscopy for Solid-State Phase Transitions

Terahertz (THz) absorption spectroscopy, operating in the far-infrared region of the electromagnetic spectrum (roughly 0.1 to 4 THz), is a powerful technique for investigating low-frequency molecular motions. acs.org It is particularly sensitive to the collective vibrational modes of crystal lattices (phonons) and intermolecular interactions, most notably hydrogen bonds. acs.orgacs.org This makes it an ideal tool for studying the solid-state phases and polymorphic transitions of this compound.

Different crystalline forms, or polymorphs, of a compound will have distinct arrangements of molecules in their crystal lattice. These different packing motifs and hydrogen-bonding networks give rise to unique sets of low-frequency vibrational modes. As a result, each polymorph of this compound would present a characteristic and distinguishable THz absorption spectrum.

The technique is highly effective for monitoring solid-state phase transitions as a function of temperature. researchgate.net As the temperature of a sample of this compound is varied, any transition from one crystalline phase to another would be observable as a distinct change in the THz spectrum. acs.org Kinetic studies of these transitions can be performed to understand the mechanisms of phase transformation, which often involve the breaking and reformation of the hydrogen-bond network. researchgate.netacs.org Studies on the parent compound, cyclohexanol (B46403), have successfully used THz spectroscopy to identify new solid phases and analyze the kinetics of their irreversible transitions. acs.org

Table 4: Intermolecular and Collective Motions Probed by Terahertz Spectroscopy

| Vibrational Mode | Description | Relevance to this compound |

| Hydrogen-Bond Stretch | Stretching vibration between hydroxyl groups (O-H···O) | Directly probes the strength and structure of the H-bond network |

| Hydrogen-Bond Bend | Bending or torsional motions of the H-bond | Provides information on the flexibility of the H-bond network |

| Lattice Phonons | Collective vibrations of the entire crystal lattice | Highly sensitive to the specific crystalline packing and symmetry |

| Large-Amplitude Motions | Torsional or "rattling" motions of the entire molecule within the lattice | Characterizes the degree of freedom of molecules in the solid state |

Solid-State Nuclear Magnetic Resonance (MAS NMR) for Local Structure Characterization

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides detailed information about the local chemical environment of atoms in solid materials. For organic molecules like this compound, high-resolution spectra are obtained using techniques like Magic Angle Spinning (MAS), which averages out anisotropic interactions that would otherwise cause significant line broadening.

¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR is particularly valuable. It can resolve distinct signals for each chemically non-equivalent carbon atom in the molecule. In the solid state, carbons that might be equivalent in solution due to rapid conformational changes can become non-equivalent because they occupy different positions in the crystal lattice. Therefore, a ¹³C CPMAS spectrum could potentially show more than the eight signals expected from the basic molecular structure, providing a direct probe of the crystallographic asymmetric unit.

The chemical shifts observed in a solid-state NMR spectrum are highly sensitive to the local structure, including molecular conformation (such as the chair conformation of the cyclohexane ring and the axial/equatorial nature of substituents) and intermolecular effects like hydrogen bonding. researchgate.net Consequently, different polymorphs of this compound, which have different packing and conformational arrangements, would yield distinct solid-state NMR spectra. This makes MAS NMR a powerful tool for identifying and characterizing different crystalline forms and for studying the structural changes that occur during phase transitions.

Table 5: Hypothetical ¹³C Solid-State NMR Chemical Shift Assignments for this compound

| Carbon Atom | Expected Chemical Shift Range (ppm) | Structural Information |

| C-OH (C1) | 65 - 75 | Sensitive to H-bonding and conformation of the hydroxyl group |

| C-CH3 (C2) | 30 - 40 | Influenced by the axial/equatorial position of the methyl group |

| C-CH3 (C5) | 30 - 40 | Influenced by the axial/equatorial position of the methyl group |

| Ring CH2 (C3, C4, C6) | 20 - 35 | Shifts depend on proximity to substituents and packing effects |

| Methyl (on C2) | 15 - 25 | Sensitive to local steric environment |

| Methyl (on C5) | 15 - 25 | Sensitive to local steric environment |

Reactivity and Mechanistic Investigations of 2,5 Dimethylcyclohexanol

Dehydration Reactions and Alkene Formation

The acid-catalyzed dehydration of 2,5-dimethylcyclohexanol is an elimination reaction that removes the hydroxyl group and a proton from an adjacent carbon atom to form a mixture of isomeric alkenes. This transformation is typically performed by heating the alcohol in the presence of a strong, non-nucleophilic acid catalyst such as sulfuric acid or phosphoric acid. youtube.comuwosh.eduumass.edu

The dehydration of secondary alcohols generally proceeds via a unimolecular elimination (E1) mechanism. chemistrysteps.comquizlet.com The E1 pathway is a two-step process involving a carbocation intermediate. libretexts.orgfiveable.me In contrast, the bimolecular elimination (E2) mechanism is a single, concerted step that requires a strong base and a specific anti-periplanar geometry, making it less common for alcohol dehydration under acidic conditions. libretexts.orgquora.commasterorganicchemistry.com

Acid-Catalyzed Elimination Mechanisms (E1 and E2 Pathways)

Carbocation Formation and Rearrangement Processes

The E1 mechanism for the dehydration of this compound can be detailed in the following steps:

Protonation of the Hydroxyl Group: The acid catalyst protonates the hydroxyl group of the alcohol, converting it into an oxonium ion (-OH₂⁺). This is a crucial step as it transforms the poor leaving group (hydroxide, OH⁻) into a good leaving group (water, H₂O). youtube.comstudy.comyoutube.com

Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a secondary carbocation at the carbon where the hydroxyl group was attached. This is the rate-determining step of the E1 reaction. fiveable.meyoutube.com

Carbocation Rearrangement: The initially formed secondary carbocation can undergo a rearrangement to form a more stable carbocation. In the case of this compound, a 1,2-hydride shift can occur. A hydrogen atom from an adjacent carbon, along with its bonding electrons, migrates to the positively charged carbon. This process is highly favorable if it leads to a more stable carbocation, such as the conversion of a secondary carbocation into a tertiary one. youtube.comyoutube.com The formation of a more stable tertiary carbocation is a key factor influencing the final product distribution. thecatalyst.org

Deprotonation to Form an Alkene: In the final step, a weak base (such as a water molecule or the conjugate base of the acid catalyst, e.g., HSO₄⁻) removes a proton from a carbon atom adjacent to the carbocation center. The electrons from this C-H bond then form the π bond of the alkene, regenerating the acid catalyst. study.comstudy.com

Regioselectivity and Stereoselectivity in Product Distribution (e.g., Zaitsev's Rule)

The final deprotonation step can occur at different adjacent carbons, leading to a mixture of constitutional isomers. The composition of this product mixture is governed by principles of regioselectivity and stereoselectivity.

Regioselectivity and Zaitsev's Rule: When multiple alkene products can be formed, the major product is typically the most stable, most substituted alkene. This principle is known as Zaitsev's Rule . chadsprep.commasterorganicchemistry.comlibretexts.org The stability of an alkene increases with the number of alkyl groups attached to the carbons of the double bond. masterorganicchemistry.com In the dehydration of this compound, deprotonation can occur from the initial secondary carbocation or the rearranged tertiary carbocation, leading to several possible alkene products. The most substituted alkene, likely formed from the rearranged tertiary carbocation, is predicted to be the major product. uwosh.eduyoutube.comukessays.com

Stereoselectivity: When an elimination reaction can form both cis (Z) and trans (E) isomers of an alkene, it is considered stereoselective if one is formed preferentially. E1 reactions are stereoselective and tend to favor the formation of the more stable trans (or E) isomer, where the larger substituent groups are on opposite sides of the double bond, minimizing steric strain. libretexts.orgchemistrysteps.comyoutube.comyoutube.com

The potential alkene products from the dehydration of this compound are summarized below, highlighting the influence of the carbocation intermediate.

| Carbocation Intermediate | Potential Alkene Product | Alkene Substitution | Predicted Abundance |

| Initial Secondary Carbocation | 2,5-Dimethylcyclohex-1-ene | Trisubstituted | Minor |

| Rearranged Tertiary Carbocation | 1,2-Dimethylcyclohex-1-ene | Tetrasubstituted | Major (Zaitsev Product) |

| Rearranged Tertiary Carbocation | 2,3-Dimethylcyclohex-1-ene | Trisubstituted | Minor |

Catalytic Systems for Dehydration (e.g., Phosphoric Acid, Solid Acid Catalysts)

The dehydration of this compound, a secondary alcohol, is a classic elimination reaction that typically proceeds via an E1 (elimination, unimolecular) mechanism when strong acids are used as catalysts. Common catalysts include mineral acids like phosphoric acid (H₃PO₄) and sulfuric acid (H₂SO₄), as well as various solid acid catalysts.

Phosphoric Acid-Catalyzed Dehydration:

When heated in the presence of a strong, non-nucleophilic acid such as phosphoric acid, this compound undergoes dehydration to form a mixture of isomeric dimethylcyclohexenes. The mechanism involves several key steps:

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group by the acid catalyst. This step is a rapid equilibrium that converts the poor leaving group (-OH) into a good leaving group, water (H₂O). youtube.comyoutube.com

Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a secondary carbocation at the carbon that was attached to the hydroxyl group. This is the slow, rate-determining step of the E1 mechanism. youtube.comyoutube.com

Carbocation Rearrangement (Hydride Shift): The initially formed secondary carbocation can undergo rearrangement to a more stable tertiary carbocation. In the case of this compound, a 1,2-hydride shift can occur, moving a hydrogen atom from an adjacent carbon to the positively charged carbon. This rearrangement is a common feature in reactions involving carbocation intermediates. youtube.comyoutube.com

Deprotonation to Form Alkenes: A weak base (such as water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. Due to the possibility of deprotonation from different adjacent carbons and the potential for carbocation rearrangement, a mixture of alkene products is typically formed. The major product is generally the most substituted (and therefore most stable) alkene, in accordance with Zaitsev's rule. youtube.com

The primary products expected from the dehydration of this compound are 1,4-dimethylcyclohexene, 1,6-dimethylcyclohexene, and other isomers resulting from rearrangement. The product distribution is influenced by thermodynamic control, with the most stable alkene being the major product under equilibrium conditions.

Solid Acid Catalysts:

In addition to mineral acids, solid acid catalysts are increasingly used for alcohol dehydration due to advantages such as easier separation from the reaction mixture, potential for regeneration and reuse, and often higher selectivity. Examples of solid acid catalysts include:

Zeolites: These are microporous aluminosilicate (B74896) minerals with well-defined pore structures and strong Brønsted acid sites. Their shape-selective properties can influence the product distribution.

Acid-Treated Clays (B1170129) (e.g., Montmorillonite): These clays possess acidic sites on their surface that can effectively catalyze dehydration reactions. They are considered a "greener" alternative to strong mineral acids.

Sulfonated Resins: Polymers with sulfonic acid groups (e.g., Nafion, Amberlyst) can also serve as strong acid catalysts.

The mechanism of dehydration on solid acid catalysts is analogous to that with mineral acids, involving the protonation of the alcohol on the catalyst's acidic sites, followed by carbocation formation and subsequent deprotonation.

Esterification and Other Derivatization Reactions of the Hydroxyl Group

The hydroxyl group of this compound can be readily converted into an ester or other derivatives through reactions with carboxylic acids, acyl chlorides, or acid anhydrides.

Fischer Esterification:

This is an acid-catalyzed equilibrium reaction between an alcohol and a carboxylic acid to form an ester and water. chemistrysteps.combyjus.com To drive the equilibrium towards the product, either an excess of the alcohol or carboxylic acid is used, or water is removed as it is formed. chemistrysteps.combyjus.com For this compound, the reaction with acetic acid in the presence of an acid catalyst like sulfuric acid would yield 2,5-dimethylcyclohexyl acetate (B1210297).

Mechanism: The mechanism involves the initial protonation of the carboxylic acid's carbonyl oxygen, which makes the carbonyl carbon more electrophilic. The alcohol (this compound) then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the ester. chemistrysteps.comorganic-chemistry.org

A patent for the synthesis of the closely related ortho-methylcyclohexyl acetate describes reacting 2-methylcyclohexanol (B165396) with acetic acid using a sulfonic acid cation exchange resin as a catalyst at temperatures between 80-150°C. google.com Similar conditions could be applied for the esterification of this compound.

Reaction with Acyl Chlorides and Acid Anhydrides:

A more reactive and non-reversible method to form esters is the reaction of the alcohol with an acyl chloride or an acid anhydride (B1165640). chemguide.co.uk These reactions are typically carried out in the presence of a weak base, like pyridine, to neutralize the HCl or carboxylic acid byproduct.

With Acyl Chlorides: this compound will react vigorously with an acyl chloride (e.g., acetyl chloride) to form the corresponding ester (2,5-dimethylcyclohexyl acetate) and hydrogen chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism where the alcohol's oxygen attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the elimination of the chloride ion. nih.gov

With Acid Anhydrides: The reaction with an acid anhydride (e.g., acetic anhydride) is less vigorous than with an acyl chloride but yields the same ester and a molecule of carboxylic acid. chemguide.co.uk This reaction is also a nucleophilic acyl substitution.

These derivatization reactions are useful for analytical purposes, such as preparing more volatile derivatives for gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov

General Mechanistic Principles of this compound as an Alcohol and Nucleophile